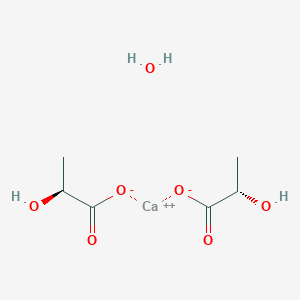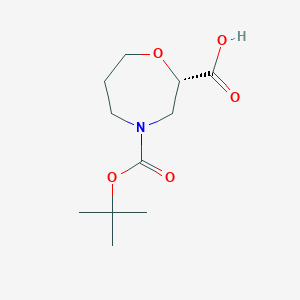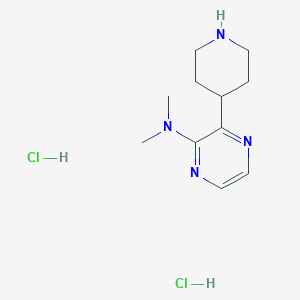
1-(2-Fluorophenoxy)propan-2-amine hydrochloride
Descripción general
Descripción
“1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 167087-55-0 . Its IUPAC name is 1-(2-fluorophenoxy)-2-propanamine . The molecular weight of this compound is 169.2 .
Molecular Structure Analysis
The InChI code for “1-(2-Fluorophenoxy)propan-2-amine hydrochloride” is 1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 . This indicates that the compound has a fluorophenoxy group attached to a propan-2-amine moiety.Aplicaciones Científicas De Investigación
Pharmaceutical Research
1-(2-Fluorophenoxy)propan-2-amine hydrochloride: is utilized in pharmaceutical research as a reference standard for drug development . Its properties make it suitable for testing and calibration during the synthesis of new pharmacological compounds. Its role is crucial in ensuring the purity, potency, and consistency of new drug formulations.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules . Its reactive amine group allows for further functionalization, making it a versatile building block in the construction of more complex molecules for materials science or medicinal chemistry.
Analytical Chemistry
In analytical chemistry, 1-(2-Fluorophenoxy)propan-2-amine hydrochloride is used for method development and validation . Researchers use it to fine-tune chromatographic techniques, ensuring accurate separation and identification of components in complex mixtures.
Enantioselective Synthesis
The chiral nature of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride makes it a candidate for use in enantioselective synthesis . It could be used to produce optically active compounds, which are important in the creation of certain pharmaceuticals that require high stereochemical purity.
Proteomics Research
In proteomics, this compound could be used as a tag or label to study protein interactions and functions. Its ability to bind selectively to certain proteins can help in identifying and understanding protein complexes and pathways .
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is recommended to handle the compound with appropriate personal protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .
Propiedades
IUPAC Name |
1-(2-fluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQDDOCQDGCDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenoxy)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)





![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)

![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
